Benzyl-trimethyl-azanium; 4-methylbenzenesulfonic acid
Description
Benzyl-trimethyl-azanium; 4-methylbenzenesulfonic acid is a chemical compound with the molecular formula C17H24NO3S+. It is known for its applications in various fields such as chemistry, biology, and industry. The compound is characterized by its unique structure, which includes a benzyl group, a trimethyl-azanium group, and a 4-methylbenzenesulfonic acid group .
Properties
Molecular Formula |
C17H24NO3S+ |
|---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
benzyl(trimethyl)azanium;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C10H16N.C7H8O3S/c1-11(2,3)9-10-7-5-4-6-8-10;1-6-2-4-7(5-3-6)11(8,9)10/h4-8H,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1; |
InChI Key |
PIIDDXDQGCKMCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C[N+](C)(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl-trimethyl-azanium; 4-methylbenzenesulfonic acid typically involves the reaction of benzyl chloride with trimethylamine, followed by the addition of 4-methylbenzenesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated systems .
Chemical Reactions Analysis
Types of Reactions
Benzyl-trimethyl-azanium; 4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while substitution reactions can produce various substituted benzyl compounds .
Scientific Research Applications
Benzyl-trimethyl-azanium; 4-methylbenzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzyl-trimethyl-azanium; 4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in various pathways, including those involving aromatic substitution and redox reactions .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, 4-methyl-: Shares the sulfonic acid group but lacks the benzyl-trimethyl-azanium group.
Toluene-4-sulfonic acid: Similar structure but different functional groups.
Uniqueness
Benzyl-trimethyl-azanium; 4-methylbenzenesulfonic acid is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where other compounds may not be as effective .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
